

# The Preclinical Discovery and Development of TAK-875: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Fasiglifam |           |
| Cat. No.:            | B1672068   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

TAK-875 (**Fasiglifam**) is a potent and selective agonist of G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1).[1][2] GPR40 is highly expressed in pancreatic β-cells and plays a crucial role in mediating glucose-stimulated insulin secretion (GSIS) in response to free fatty acids.[1][3] This mechanism presented a promising therapeutic target for type 2 diabetes mellitus (T2DM), with the potential for a glucose-dependent insulinotropic effect, thereby minimizing the risk of hypoglycemia associated with other insulin secretagogues like sulfonylureas.[1][4] TAK-875 emerged from a lead optimization program as an orally bioavailable compound with a pharmacokinetic profile suitable for once-daily dosing. [4] Despite promising efficacy in preclinical and early clinical studies, the development of TAK-875 was terminated in Phase III clinical trials due to concerns of drug-induced liver injury (DILI). [5][6] This guide provides an in-depth technical overview of the preclinical discovery and development of TAK-875, detailing its mechanism of action, key experimental findings, and the subsequent investigations into its hepatotoxicity.

# Core Data Summary In Vitro Potency and Selectivity

TAK-875 demonstrated potent and selective agonism of the human GPR40 receptor. Its activity was evaluated through various in vitro assays, including calcium flux and inositol



monophosphate accumulation, which are downstream indicators of G $\alpha$ q-coupled receptor activation.[3][7]

| Parameter               | Species/System          | Value        | Reference(s) |
|-------------------------|-------------------------|--------------|--------------|
| EC50 (GPR40<br>Agonism) | Human (Ca2+ flux)       | 0.014 μΜ     | [4]          |
| Human (IP production)   | 0.072 μΜ                | [3]          |              |
| Ki (GPR40 Binding)      | Human                   | 0.038 μΜ     | [4]          |
| Rat                     | >1 μM                   | [4]          |              |
| Selectivity             | GPR41, GPR43,<br>GPR120 | EC50 > 10 μM | [4]          |

## **Pharmacokinetic Properties**

Pharmacokinetic studies were conducted in multiple species to assess the drug's absorption, distribution, metabolism, and excretion (ADME) profile. TAK-875 exhibited good oral bioavailability and a long half-life across species.[4][8][9]



| Parameter                       | Rat            | Dog            | Human          | Reference(s) |
|---------------------------------|----------------|----------------|----------------|--------------|
| Oral<br>Bioavailability<br>(F%) | 76.0%          | 92.4%          | >76.0%         | [4][8]       |
| Tmax (oral)                     | ~1 hr          | ~2 hr          | Not specified  | [4][9]       |
| t1/2 (oral)                     | 10.3 - 11.6 hr | Not specified  | Not specified  | [9]          |
| Cmax (3 mg/kg, oral)            | 5.77 μg/mL     | Not applicable | Not applicable | [4]          |
| AUC (3 mg/kg, oral)             | 65.00 μg·h/mL  | Not applicable | Not applicable | [4]          |
| Cmax (1 mg/kg, oral)            | Not applicable | 3.29 μg/mL     | Not applicable | [4]          |
| AUC (1 mg/kg,<br>oral)          | Not applicable | 29.45 μg⋅h/mL  | Not applicable | [4]          |

### **Preclinical Efficacy in Diabetic Models**

The glucose-lowering effects of TAK-875 were evaluated in rodent models of type 2 diabetes. The compound demonstrated significant improvements in glucose tolerance and fasting hyperglycemia, coupled with an increase in insulin secretion.[7][10]



| Animal Model                              | Dose                                     | Effect                                                                                   | Reference(s) |
|-------------------------------------------|------------------------------------------|------------------------------------------------------------------------------------------|--------------|
| N-STZ-1.5 Rats<br>(OGTT)                  | 1 - 10 mg/kg, p.o.                       | Improved glucose tolerance and augmented insulin secretion.                              | [7]          |
| Zucker Diabetic Fatty<br>(ZDF) Rats       | 10 mg/kg, p.o.                           | Significantly augmented plasma insulin levels and reduced fasting hyperglycemia.         | [7]          |
| ZDF Rats (6-week<br>treatment)            | 10 mg/kg, b.i.d.                         | Decreased<br>glycosylated<br>hemoglobin (GHb) by<br>1.7%.                                | [10]         |
| ZDF Rats<br>(Combination w/<br>Metformin) | 10 mg/kg TAK-875 +<br>50 mg/kg Metformin | Additively enhanced<br>GHb reduction (-2.4%)<br>and increased fasting<br>plasma insulin. | [10]         |

## **Off-Target Liabilities and Hepatotoxicity Data**

Investigations into the DILI potential of TAK-875 identified several off-target effects, including the inhibition of bile acid transporters and mitochondrial dysfunction. The formation of a reactive acyl glucuronide metabolite was also implicated.[5][11]



| Parameter                                            | Assay System                 | Value                     | Reference(s) |
|------------------------------------------------------|------------------------------|---------------------------|--------------|
| Bile Salt Export Pump<br>(BSEP) Inhibition<br>(IC50) | In vitro                     | Micromolar concentrations | [5][12]      |
| MRP3 Inhibition<br>(IC50) by TAK-875AG               | In vitro                     | 0.21 μΜ                   | [5]          |
| Mitochondrial<br>Complex I Inhibition<br>(IC50)      | Isolated rat<br>mitochondria | ~17 μM                    | [5]          |
| Mitochondrial Complex II Inhibition (IC50)           | Isolated rat<br>mitochondria | ~28 μM                    | [5]          |
| Covalent Binding<br>Burden (CVB)                     | Human hepatocytes            | 2.0 mg/day                | [11]         |

# Signaling Pathways and Experimental Workflows GPR40 Signaling Pathway in Pancreatic β-Cells





Click to download full resolution via product page



# Proposed Mechanism of TAK-875-Induced Hepatotoxicity





Click to download full resolution via product page

## **Preclinical Development Workflow for a GPR40 Agonist**





Click to download full resolution via product page

# Key Experimental Protocols In Vitro GPR40 Agonist Activity (Calcium Flux Assay)

- Cell Line: CHO cells stably expressing human GPR40 (CHO-hGPR40).
- Methodology: Cells are seeded in 96-well plates and incubated overnight. The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Baseline fluorescence is measured using a fluorescence imaging plate reader (FLIPR). TAK-875, at various concentrations, is added to the wells, and the change in intracellular calcium concentration is monitored in real-time by measuring the fluorescence intensity.
- Data Analysis: The increase in fluorescence is plotted against the drug concentration, and the EC50 value is calculated using a four-parameter logistic equation. Assays are typically performed in the presence of bovine serum albumin (BSA) to account for the high protein binding of fatty acid mimetics.[4]

### Glucose-Stimulated Insulin Secretion (GSIS) Assay

- System: Rat insulinoma cell lines (e.g., INS-1 833/15) or isolated primary pancreatic islets.[7]
- Methodology: Cells or islets are pre-incubated in a low-glucose buffer (e.g., 2.8 mM glucose). They are then stimulated with a high-glucose buffer (e.g., 16.7 mM glucose) in the presence or absence of various concentrations of TAK-875 for a defined period (e.g., 1-2 hours). The supernatant is collected, and the concentration of secreted insulin is measured using an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).
- Data Analysis: Insulin secretion is normalized to the total insulin content of the cells/islets.
   The data is presented as fold-increase over the basal (low glucose) condition.

#### **Covalent Binding Assay in Human Hepatocytes**

Methodology: Cryopreserved human hepatocytes are incubated with radiolabeled [14C]-TAK-875 at a specific concentration (e.g., 10 μM) for a set time (e.g., 4 hours) at 37°C.[11] The incubation is stopped by adding a solvent like acetonitrile to precipitate proteins. The protein pellet is then extensively washed through repeated centrifugation and resuspension



to remove any non-covalently bound radioactivity. The final protein pellet is solubilized, and the amount of radioactivity is quantified by liquid scintillation counting. The protein concentration is determined using a standard protein assay (e.g., BCA assay).

 Data Analysis: Covalent binding is expressed as pmol equivalents of the drug per mg of protein. The daily covalent binding burden (CVB) is then calculated based on estimated human liver weight and daily drug dose. A CVB above 1 mg/day is considered a potential risk for DILI.[11]

### **Mitochondrial Respiration Assay**

- System: Isolated rat liver mitochondria or intact cell lines like HepG2.[11]
- Methodology (Isolated Mitochondria): Oxygen consumption is measured using a high-resolution respirometer. Mitochondria are incubated with TAK-875 at various concentrations.
   Specific substrates for Complex I (e.g., glutamate/malate) or Complex II (e.g., succinate) are added, followed by ADP to stimulate State III respiration.
- Methodology (Intact Cells): Cellular oxygen consumption rates (OCR) are measured using an extracellular flux analyzer (e.g., Seahorse XF). Cells are treated with TAK-875, and a mitochondrial stress test is performed by sequential injection of oligomycin (ATP synthase inhibitor), FCCP (a protonophore that uncouples the electron transport chain), and rotenone/antimycin A (Complex I and III inhibitors).
- Data Analysis: Key parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity are calculated from the OCR measurements.
   IC50 values for the inhibition of specific mitochondrial complexes can be determined.

### Conclusion

The preclinical profile of TAK-875 showcased a potent, selective, and orally bioavailable GPR40 agonist with significant efficacy in animal models of type 2 diabetes. Its glucose-dependent mechanism of action was a key attribute, promising a lower risk of hypoglycemia compared to existing therapies. However, the emergence of drug-induced liver injury in later clinical trials led to its discontinuation and highlighted the critical importance of thorough preclinical safety and toxicity evaluation. The subsequent mechanistic studies revealed a complex DILI signature involving the formation of a reactive acyl glucuronide metabolite,



inhibition of key bile acid transporters, and mitochondrial dysfunction. The story of TAK-875 serves as a crucial case study for drug development professionals, emphasizing the need to investigate potential metabolic liabilities and off-target effects early in the discovery process to mitigate the risk of late-stage failures. The detailed data and methodologies presented in this guide offer valuable insights for the continued exploration of GPR40 agonists and the broader field of drug safety assessment.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. A Novel Antidiabetic Drug, Fasiglifam/TAK-875, Acts as an Ago-Allosteric Modulator of FFAR1 | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fasiglifam (TAK-875): Mechanistic Investigation and Retrospective Identification of Hazards for Drug Induced Liver Injury PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative Systems Toxicology Analysis of In Vitro Mechanistic Assays Reveals Importance of Bile Acid Accumulation and Mitochondrial Dysfunction in TAK-875-Induced Liver Injury PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TAK-875, an orally available G protein-coupled receptor 40/free fatty acid receptor 1 agonist, enhances glucose-dependent insulin secretion and improves both postprandial and fasting hyperglycemia in type 2 diabetic rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Disposition and metabolism of the G protein-coupled receptor 40 agonist TAK-875 (fasiglifam) in rats, dogs, and humans PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. TAK-875, a GPR40/FFAR1 agonist, in combination with metformin prevents progression of diabetes and β-cell dysfunction in Zucker diabetic fatty rats - PubMed [pubmed.ncbi.nlm.nih.gov]



- 11. academic.oup.com [academic.oup.com]
- 12. Use of a Bile Salt Export Pump Knockdown Rat Susceptibility Model to Interrogate Mechanism of Drug-Induced Liver Toxicity PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Preclinical Discovery and Development of TAK-875: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672068#preclinical-discovery-and-development-of-tak-875]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com